Thieno[2,3-c]pyridazine
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Overview
Description
Thieno[2,3-c]pyridazine is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridazine ring. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, particularly for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[2,3-c]pyridazine can be synthesized through various synthetic routes. One common method involves the reaction of thienopyridazine carboxylic acid hydrazide with different organic reagents . Another approach includes the sequential reduction and oxidation of the corresponding thienopyridazin-3-one, which is prepared from its 6-carboxylic acid . The reaction conditions typically involve refluxing in solvents such as ethanol or butanol, followed by crystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-c]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using reagents like N-bromosuccinimide . It can also participate in condensation reactions with aromatic aldehydes to form arylidene derivatives .
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide
Reduction: Hydrazine
Substitution: Aromatic aldehydes in boiling ethanol
Major Products: The major products formed from these reactions include thienopyridazin-3-one derivatives and arylidene derivatives .
Scientific Research Applications
Thieno[2,3-c]pyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[2,3-c]pyridazine and its derivatives involves interactions with various molecular targets. For instance, some derivatives inhibit the activity of enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
- Pyrimidothienopyridazine
- Thieno[3,2-c]pyridazine
- Thieno[2,3-d]pyridazine
Comparison: Thieno[2,3-c]pyridazine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Compared to pyrimidothienopyridazine, this compound exhibits higher antimicrobial activity . Thieno[3,2-c]pyridazine and thieno[2,3-d]pyridazine, while structurally similar, differ in their electronic properties and stability, making this compound more suitable for certain applications .
Properties
CAS No. |
58247-21-5 |
---|---|
Molecular Formula |
C6H4N2S |
Molecular Weight |
136.18 g/mol |
IUPAC Name |
thieno[2,3-c]pyridazine |
InChI |
InChI=1S/C6H4N2S/c1-3-7-8-6-5(1)2-4-9-6/h1-4H |
InChI Key |
UYGIYVMPGNRKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1C=CS2 |
Origin of Product |
United States |
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